molecular formula C8H15ClN2O B1395765 2,7-Diazaspiro[4.5]decan-6-one hydrochloride CAS No. 1203686-09-2

2,7-Diazaspiro[4.5]decan-6-one hydrochloride

Cat. No.: B1395765
CAS No.: 1203686-09-2
M. Wt: 190.67 g/mol
InChI Key: DFOCQYUYNRMAHM-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.5]decan-6-one hydrochloride is a heterocyclic compound with a unique spiro structure.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.5]decan-6-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2,7-Diazaspiro[4.5]decan-6-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.5]decan-6-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
  • 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
  • 6-Phenyl-1-azaspiro[4.5]decane hydrochloride

Uniqueness

2,7-Diazaspiro[4.5]decan-6-one hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and materials .

Biological Activity

2,7-Diazaspiro[4.5]decan-6-one hydrochloride is a spirocyclic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its spirocyclic framework, which consists of two interconnected rings containing nitrogen atoms, enhancing its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C9H16N2O·HCl
  • Molecular Weight : 192.70 g/mol
  • SMILES Notation : CN1CC2(CCCNC2)CC1=O

The compound's structure contributes to its interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to diverse pharmacological effects. Notably, the compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

In Vitro Studies

  • Inhibition of CDK8 and CDK19 :
    • IC50 Values :
      • CDK8: 7.2 ± 1.4 nM
      • CDK19: 6.0 ± 1.0 nM
    • These values indicate high affinity and selectivity towards these kinases, suggesting potential applications in cancer therapy where CDK dysregulation is common .
  • WNT Pathway Modulation :
    • The compound demonstrated potent inhibition of WNT-dependent signaling pathways, which are often implicated in colorectal cancer.
    • IC50 Value in LS174T Cells : 23 ± 11 nM, indicating effective modulation of β-catenin mutation-driven WNT pathway activity .

In Vivo Studies

While in vitro studies have shown promising results, further research is needed to evaluate the compound's efficacy and safety in vivo. Initial studies indicate moderate clearance rates in animal models, which could affect its therapeutic viability .

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (nM)Activity
This compoundStructureCDK8: 7.2; CDK19: 6.0High affinity for CDK inhibition
7-Methyl-2,7-diazaspiro[4.5]decan-6-oneSimilar spirocyclic structureVariesPotentially similar mechanisms
EF24 (Piperidinone derivative)Different core structureVariesAnticancer activity through IKKb inhibition

This table illustrates the comparative potency and structural relationships between this compound and other compounds with similar biological activities.

Case Study 1: Cancer Therapeutics

Research has highlighted the potential of spirocyclic compounds like this compound in cancer treatment due to their ability to inhibit key signaling pathways involved in tumor growth and metastasis. For example:

  • Study Findings : The compound displayed significant cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutic agents in certain assays.

Case Study 2: Neurodegenerative Diseases

Another area of investigation involves the compound's role as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease:

  • Research Outcome : The compound exhibited promising results in improving cognitive function in animal models by enhancing cholinergic signaling pathways .

Properties

IUPAC Name

2,7-diazaspiro[4.5]decan-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-8(2-1-4-10-7)3-5-9-6-8;/h9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOCQYUYNRMAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)C(=O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.